Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir
Overview
Description
AV-105 is a precursor to Florbetapir, a radiolabeled compound used in positron emission tomography (PET) imaging. It is specifically designed for imaging neurodegenerative diseases of the brain, such as Alzheimer’s disease. The compound is a slyrylpyridine tosylate, which can be radiolabeled with fluorine-18 to produce Florbetapir (18F) .
Mechanism of Action
Target of Action
AV-105, also known as “(E)-2-[2-[2-[[5-[4-[Boc-(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethyl 4-Methylbenzenesulfonate”, “Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir”, “UGK102X7LM”, or “Florbetapir F-18 starting material”, is a precursor to the synthesis of Florbetapir (18F), a radiopharmaceutical agent used for positron emission tomography (PET) imaging of neurodegenerative diseases of the brain . The primary target of AV-105 is therefore the brain tissues affected by neurodegenerative diseases.
Mode of Action
AV-105 is synthesized into 18F-radiolabeled compounds, which are used for PET imaging . These compounds interact with amyloid plaques in the brain, a common hallmark of neurodegenerative diseases such as Alzheimer’s disease. The radiolabeled compounds bind to the amyloid plaques, and this binding can be detected and visualized using PET imaging .
Pharmacokinetics
The pharmacokinetics of AV-105 have been studied in healthy adults. Peak plasma concentrations of imatinib, the active ingredient in AV-105, occurred within 3 hours of dosing. Systemic exposure to imatinib was lower compared to oral imatinib, suggesting that AV-105 may offer a more targeted approach to delivering the drug to the brain .
Result of Action
The primary result of AV-105’s action is the production of images that reveal the presence and distribution of amyloid plaques in the brain. This can aid in the diagnosis and monitoring of neurodegenerative diseases .
Action Environment
The action of AV-105 is influenced by various environmental factors. For instance, the effectiveness of the compound can be affected by the patient’s overall health status, the stage of the disease, and the presence of other medications. Furthermore, factors such as temperature and humidity could potentially affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AV-105 involves the use of a primary tosylate as an active leaving group instead of a primary mesylate. This method is beneficial because the tosylate generated during the radiofluorination reaction can be easily removed by chromatographic means from the radiolabeled imaging product .
Industrial Production Methods: In industrial settings, AV-105 is produced by reacting slyrylpyridine with tosyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques to obtain a high-purity compound .
Types of Reactions:
Radiofluorination: AV-105 undergoes radiofluorination to produce Florbetapir (18F). This reaction involves the substitution of the tosylate group with fluorine-18.
Substitution Reactions: The tosylate group in AV-105 can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Radiofluorination: Fluorine-18, typically in the form of fluoride ion, is used as the reagent.
Substitution Reactions: Common nucleophiles include halides, cyanides, and thiolates.
Major Products:
Florbetapir (18F): The primary product of the radiofluorination reaction, used for PET imaging.
Scientific Research Applications
AV-105 is primarily used in the synthesis of Florbetapir (18F), which is employed in PET imaging to diagnose and monitor neurodegenerative diseases such as Alzheimer’s disease. The radiolabeled compound binds to amyloid plaques in the brain, allowing for the visualization of these pathological features in patients .
In addition to its use in medical imaging, AV-105 is also utilized in research settings to study the mechanisms of neurodegenerative diseases and to develop new diagnostic and therapeutic approaches .
Comparison with Similar Compounds
Florbetaben (18F): Another radiolabeled compound used for PET imaging of amyloid plaques.
Flutemetamol (18F): A radiolabeled compound similar to Florbetapir (18F) used for PET imaging.
Comparison: AV-105 is unique in its use of a tosylate group as the leaving group for radiofluorination, which offers advantages in terms of purification and yield. Compared to other similar compounds, AV-105 provides a more efficient and cleaner synthesis route for producing Florbetapir (18F) .
Properties
IUPAC Name |
2-[2-[2-[5-[(E)-2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]ethenyl]pyridin-2-yl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O8S/c1-25-6-15-29(16-7-25)43(36,37)41-23-21-39-19-18-38-20-22-40-30-17-12-27(24-33-30)9-8-26-10-13-28(14-11-26)34(5)31(35)42-32(2,3)4/h6-17,24H,18-23H2,1-5H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBUGPWBKWJULZ-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)C=CC3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)/C=C/C3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205550-99-7 | |
Record name | Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205550997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzene sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEFLOURO-(P-TOLYLSULFONYLOXY)-N-BOC-FLORBETAPIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGK102X7LM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How efficient is the synthesis of 18F-AV-45 using AV-105?
A2: Research indicates that the automatic synthesis of 18F-AV-45 utilizing AV-105 as a precursor can achieve high efficiency. [] Optimization of synthesis parameters, such as the amount of AV-105 used, reaction temperature, and solvent, plays a crucial role in maximizing yield. One study demonstrated a radiochemical yield (RCP) of over 98% and an uncorrected synthesis efficiency of approximately 31.0% ± 2.8% under optimized conditions. [] These findings suggest that this method holds promise for producing 18F-AV-45 efficiently for clinical applications.
Q2: How does 18F-AV-45, synthesized from AV-105, aid in the diagnosis of Alzheimer’s Disease?
A3: 18F-AV-45, synthesized using AV-105 as a precursor, enables visualization of Aβ plaques in the brain through PET imaging. [] In a study involving patients with dementia, 18F-AV-45 PET/CT scans revealed positive Aβ protein deposition primarily in the gray matter of the brain in a subset of patients. [] This pattern of deposition aligns with AD diagnosis. The remaining patients displayed negative Aβ protein deposition, suggesting alternative dementia etiologies. [] Therefore, 18F-AV-45 imaging contributes valuable information for differential diagnosis in dementia cases.
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